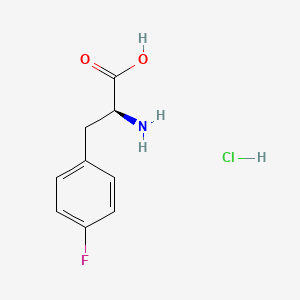

(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride

Overview

Description

“(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride” is a compound with the CAS Number: 64231-54-5 . It is a white to yellow powder or crystals and is used as an intermediate in the synthesis of various drugs and biologically active molecules .

Synthesis Analysis

The synthesis of this compound involves the reaction of 3-cyclohexyl-2-oxopropanoic acid with 2,2-diphenylglycine in the presence of chiral pyridoxamine . The reaction is carried out in a methanol-water mixture at 20°C for 72 hours . After the reaction, the mixture is transferred to a round-bottom flask and methanol is added until all the solid is dissolved . Then silica gel is added and the solvent is removed in vacuo at 20°C . The resulting residue is submitted to column chromatography on silica gel to give the desired compound .Scientific Research Applications

Study of Tyrosine Hydroxylase

4-Fluoro-L-phenylalanine is a substrate for tyrosine hydroxylase (TH) that has been used to study the regulation of that enzyme . This application is particularly important in neuropharmacology, as TH is the rate-limiting enzyme in the synthesis of catecholamines, which are critical neurotransmitters in the brain.

Protein Synthesis Inhibition

4-Fluoro-L-phenylalanine is a non-proteinogenic amino acid and an inhibitor of protein synthesis . This property makes it a valuable tool in biological research, particularly in studies of protein function and structure.

Determining Site-Specific Solvent Accessibility

4-Fluoro-L-phenylalanine has been used to replace phenylalanine residues in polypeptides for determining site-specific solvent accessibility by 19 F-NMR . This application is useful in structural biology and biochemistry for studying the three-dimensional structures of proteins and other biomolecules.

Study of Cell Growth and Differentiation

4-Fluoro-L-phenylalanine has been used in studies of cell growth and differentiation. For example, it has been shown to inhibit the growth of MCF-7 breast cancer cells . It has also been used to study the differentiation of the polymorphic ciliate, Tetrahymena vorax .

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the hazard statements H317 and H319 . The precautionary statements are P280, P305, P338, and P351 . This indicates that the compound may cause an allergic skin reaction (H317) and serious eye irritation (H319). Precautions should be taken to avoid skin contact (P280) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P338+P351) .

properties

IUPAC Name |

(2S)-2-amino-3-(4-fluorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDECBCKSULAIGP-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583783 | |

| Record name | 4-Fluoro-L-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride | |

CAS RN |

64231-54-5 | |

| Record name | 4-Fluoro-L-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64231-54-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)